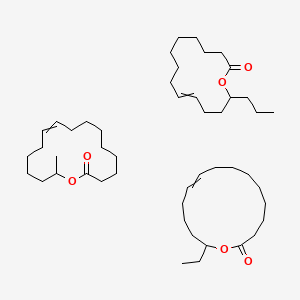
Mannanase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannanase is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides composed of mannose units. Mannans are found in the hemicellulose fraction of lignocellulosic biomass, such as softwoods and plant seeds. This compound plays a crucial role in breaking down these complex carbohydrates into simpler sugars, which can be utilized in various industrial and biotechnological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mannanase can be produced through microbial fermentation using various microorganisms, including bacteria, fungi, and actinomycetes. The production process typically involves the cultivation of these microorganisms in a suitable growth medium, followed by the extraction and purification of the enzyme. Common microbial sources include Aspergillus niger, Trichoderma reesei, and Bacillus subtilis .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. The microorganisms are grown in bioreactors under controlled conditions of temperature, pH, and nutrient availability. After sufficient growth, the cells are harvested, and the enzyme is extracted using techniques such as centrifugation and filtration. The crude enzyme extract is then purified using methods like chromatography to obtain a high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Mannanase primarily catalyzes the hydrolysis of β-1,4-glycosidic bonds in mannans, resulting in the formation of mannooligosaccharides. This reaction is an example of a hydrolysis reaction, where water molecules are used to break the glycosidic bonds .
Common Reagents and Conditions
The enzymatic hydrolysis of mannans by this compound typically occurs under mild conditions, such as neutral pH and moderate temperatures (30-60°C). The presence of metal ions like calcium and magnesium can enhance the enzyme’s activity .
Major Products
The major products formed from the hydrolysis of mannans by this compound are mannooligosaccharides, including mannobiose and mannotriose. These oligosaccharides can be further broken down into monosaccharides like mannose .
Applications De Recherche Scientifique
Mannanase has a wide range of applications in various fields:
Mécanisme D'action
Mannanase exerts its effects by cleaving the β-1,4-glycosidic bonds in mannans. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bonds, resulting in the formation of shorter oligosaccharides. The catalytic mechanism involves the formation of a covalent intermediate between the enzyme and the substrate, followed by the cleavage of the glycosidic bond and the release of the products .
Comparaison Avec Des Composés Similaires
Mannanase is part of a group of enzymes known as glycoside hydrolases, which also includes enzymes like cellulase and xylanase. While cellulase hydrolyzes cellulose and xylanase hydrolyzes xylan, this compound specifically targets mannans. This specificity makes this compound unique and valuable for applications involving the degradation of mannans .
Similar Compounds
Cellulase: Hydrolyzes cellulose into glucose.
Xylanase: Hydrolyzes xylan into xylose.
β-Mannosidase: Hydrolyzes mannooligosaccharides into mannose.
α-Galactosidase: Hydrolyzes galactomannans by removing galactose side chains.
This compound stands out due to its ability to efficiently break down mannans, making it a crucial enzyme for various industrial and biotechnological processes.
Propriétés
Numéro CAS |
9031-54-3 |
|---|---|
Formule moléculaire |
C48H84O6 |
Poids moléculaire |
757.2 g/mol |
Nom IUPAC |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
Clé InChI |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
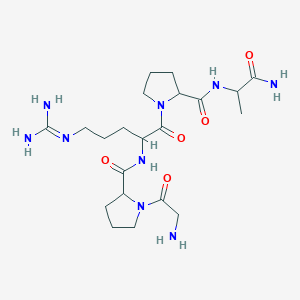
![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)
![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)
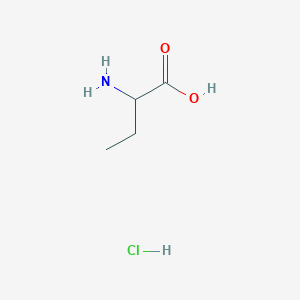
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)
![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)
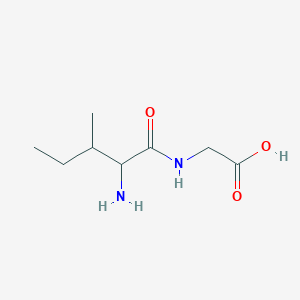
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
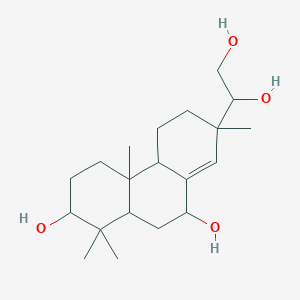
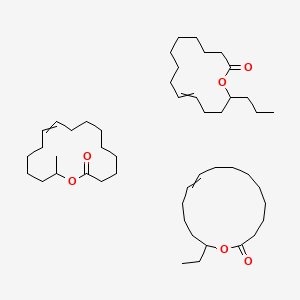

![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
